N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide
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Overview
Description
The compound “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide” belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry
One aspect of research on this compound and related derivatives involves the development of new synthetic methodologies. For instance, Mohammed et al. (2015) demonstrated the iodine-catalyzed oxidative synthesis of quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones via the amination of sp(3) C-H bonds, showcasing a metal- and ligand-free approach for synthesizing these heterocycles, including key intermediates for sildenafil synthesis (Mohammed, Vishwakarma, & Bharate, 2015). Similarly, Maftei et al. (2016) described the design and structural analysis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, incorporating pyrazole and pyrazolo[3,4-d]pyrimidine moieties to modify the molecules' lipophilicity, improving their transport through cell walls, and demonstrating in vitro anti-cancer activity (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Anticancer and Antitumor Potential
The anticancer and antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives has been a significant area of interest. Kandeel et al. (2012) synthesized a new series of pyrazolo[3,4-d]pyrimidines and evaluated their antitumor activity on different cell lines, with some compounds showing potent activity and suggesting these derivatives as potential anticancer agents (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).
Inhibition of c-Src Phosphorylation
Carraro et al. (2006) synthesized new pyrazolo[3,4-d]pyrimidine derivatives and investigated their biological properties as inhibitors of Src and cell line proliferation. These compounds showed promise as anticancer agents by blocking cancer cell growth through interference with the phosphorylation of Src, acting as proapoptotic agents (Carraro, Naldini, Pucci, Locatelli, Maga, Schenone, Bruno, Ranise, Bondavalli, Brullo, Fossa, Menozzi, Mosti, Modugno, Tintori, Manetti, & Botta, 2006).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been studied for their potential biomedical applications . These compounds have shown significant interactions with various biological targets due to their structural similarity with purine bases adenine and guanine .
Mode of Action
For instance, similar compounds have shown inhibitory effects in various assays .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, leading to downstream effects that can influence cellular processes .
Pharmacokinetics
It’s worth noting that similar compounds have been shown to maintain drug-likeness during lead optimization, suggesting favorable adme properties .
Result of Action
Similar compounds have shown significant inhibitory activity in various assays .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11-5-7-12(8-6-11)15(23)20-21-10-18-14-13(16(21)24)9-19-22(14)17(2,3)4/h5-10H,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFMNXORFSVJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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